molecular formula C16H23ClN2O4 B2979968 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1098632-79-1

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No. B2979968
CAS RN: 1098632-79-1
M. Wt: 342.82
InChI Key: UOTUDJAABTWHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a key role in several cellular processes, including glycogen metabolism, gene expression, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in several diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Multi-Component Synthesis

A study by Kiyani and Ghorbani (2015) demonstrates the use of boric acid-catalyzed multi-component reactions for the efficient synthesis of 4H-isoxazol-5(4H)-ones in an aqueous medium. This method employs aryl aldehydes with hydroxylamine hydrochloride and ethyl 3-oxobutanoate among other compounds, highlighting a green, efficient, and simple approach with high yields and shorter reaction times, which could potentially involve compounds similar to 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid in its synthesis processes (Kiyani & Ghorbani, 2015).

Vibrational Spectroscopy and Supramolecular Studies

Research by Fernandes et al. (2017) involves vibrational spectroscopy and supramolecular studies applied to a chloramphenicol derivative, showing how spectroscopic analysis supported by DFT calculations can provide insights into the molecular structure and interactions, such as hydrogen bonding and π-π stacking. This methodology could be applicable to the study of compounds like 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid to understand their molecular behavior and potential applications (Fernandes et al., 2017).

Interaction with Aminophenyl Compounds

The work of Amalʼchieva et al. (2022) explores the interactions of 4-oxobutanoic acids with 2-(aminophenyl)methanol, leading to the formation of complex compounds. Quantum-chemical calculations in this study help understand the reactivity indices and local hardness, suggesting the influence of structural components on the reaction mechanisms, which might be relevant for similar compounds like 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (Amalʼchieva et al., 2022).

Application in Chirality Assignment of Carboxylic Acids

Yashima et al. (1997) discuss the preparation of polyacetylenes bearing an amino group and their use in chirality assignment of carboxylic acids by circular dichroism. This study illustrates the potential of utilizing specific molecular structures, potentially including 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, to investigate the chirality and optical properties of carboxylic acids, contributing to the field of stereoisomerism and optical activity in organic compounds (Yashima et al., 1997).

properties

IUPAC Name

4-(5-chloro-2-hydroxyanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4/c1-2-3-4-5-8-18-13(16(22)23)10-15(21)19-12-9-11(17)6-7-14(12)20/h6-7,9,13,18,20H,2-5,8,10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTUDJAABTWHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

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